molecular formula C19H17FN4O5 B574058 Benzamide,  N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd CAS No. 176379-32-1

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd

Cat. No.: B574058
CAS No.: 176379-32-1
M. Wt: 400.4 g/mol
InChI Key: JFBBHHJEWVELCB-UHFFFAOYSA-N
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Description

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrimidine ring, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing less toxic solvents and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Solvents: Ethanol (EtOH), dimethylformamide (DMF)

    Catalysts: Palladium (Pd), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, leading to altered gene expression and induction of apoptosis in cancer cells. The molecular targets include HDAC1-3 isoforms, which are crucial for cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd stands out due to its specific structural configuration, which may offer unique binding properties and efficacy profiles compared to other HDAC inhibitors. Its potential for selective inhibition of HDAC1-3 isoforms makes it a promising candidate for further research and development .

Properties

CAS No.

176379-32-1

Molecular Formula

C19H17FN4O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-2-hydroxy-5-methoxybenzamide

InChI

InChI=1S/C19H17FN4O5/c1-23-18(27)15(22-17(26)13-9-12(29-2)7-8-14(13)25)16(21)24(19(23)28)11-5-3-10(20)4-6-11/h3-9,25H,21H2,1-2H3,(H,22,26)

InChI Key

JFBBHHJEWVELCB-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O

Synonyms

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hydroxy-5-methoxy-

Origin of Product

United States

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